molecular formula C10H6FNO3 B1323170 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid CAS No. 334930-07-3

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Cat. No. B1323170
M. Wt: 207.16 g/mol
InChI Key: XXDHPFKMYSLBDJ-UHFFFAOYSA-N
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Patent
US08877782B2

Procedure details

To a solution of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (849 g, 208 mmol) in ethanol (215 mL) was added aqueous sodium hydroxide (2 N, 161 mL, 323 mmol) and the resulting mixture stirred overnight at room temperature. The mixture was then acidified with HCl solution (4 N, 85 mL) to pH 2-3. The precipitate was then filtered off and dissolved in THF (700 mL) and then washed with saturated sodium chloride solution. The aqueous phase was then extracted with ethyl acetate and THF (1:1, 300 mL) and the combined organic phases dried over sodium sulfate and evaporated to afford the title compound (40.8 g, 94%) which was obtained as an orange solid. MS: m/e=206.1 [M−H]−.
Quantity
849 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)=[N:8][O:9][CH:10]=1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[F:17][C:14]1[CH:13]=[CH:12][C:11]([C:7]2[C:6]([C:4]([OH:5])=[O:3])=[CH:10][O:9][N:8]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
849 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1)C1=CC=C(C=C1)F
Name
Quantity
161 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
215 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (700 mL)
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with ethyl acetate and THF (1:1, 300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.